6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
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Overview
Description
6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often use copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azide precursors to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This method involves the reaction of 2-azidobenzaldehydes with amines to form the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods
Industrial production methods for this compound are likely to involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or enabling further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.
Scientific Research Applications
6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential as an anti-inflammatory, antimicrobial, and anticancer agent makes it a valuable candidate for drug development.
Biological Studies: Its ability to interact with various biological targets allows researchers to study its effects on cellular pathways and disease models.
Chemical Biology: The compound can be used as a probe to investigate the mechanisms of action of related compounds and to identify new therapeutic targets.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses . For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Known for its anticancer properties.
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide: Exhibits potent FGFR1 inhibitory activity.
Uniqueness
6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is unique due to its specific functional groups, which may confer distinct biological activities and therapeutic potential compared to other indazole derivatives. Its sulfamoylbenzyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further development.
Properties
Molecular Formula |
C20H20N4O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-methoxy-N-[(4-sulfamoylphenyl)methyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O4S/c1-28-17-4-2-3-15-14(17)9-10-16-18(15)23-24-19(16)20(25)22-11-12-5-7-13(8-6-12)29(21,26)27/h2-8H,9-11H2,1H3,(H,22,25)(H,23,24)(H2,21,26,27) |
InChI Key |
JIIQKUKZZHZJER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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